molecular formula C5H10N4 B2972449 (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine CAS No. 1934446-12-4

(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B2972449
CAS No.: 1934446-12-4
M. Wt: 126.163
InChI Key: LIUXPNMASXXMLO-UHFFFAOYSA-N
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Description

(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the molecular formula C5H10N4. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles with different functional groups .

Scientific Research Applications

(2-ethyl-2H-1,2,3-triazol-4-yl)methanamine has numerous scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research explores its use in drug development, particularly for its potential to inhibit specific enzymes and pathways involved in diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methanamine groups can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-ethyltriazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-7-4-5(3-6)8-9/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUXPNMASXXMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934446-12-4
Record name (2-ethyl-2H-1,2,3-triazol-4-yl)methanamine
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